(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride
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Overview
Description
(1R,7S)-4-Azabicyclo[510]octane-8-carbonitrile;hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride can be achieved through several methods. One approach involves the annulation of cyclopentane rings or four-membered rings using readily available starting materials . Flow technology has also been employed to access 1-azabicyclo[1.1.0]butanes, which are structurally related to the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is structurally similar and has applications in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which have significant biological activities.
2-Azaspiro[3.4]octane: This compound is used in the synthesis of various organic molecules.
Uniqueness
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrile group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(1R,7S)-4-azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H/t6-,7+,8?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFGBJBKTYKMDD-PAFGHYSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC[C@H]2[C@@H]1C2C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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